N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide
Description
Properties
CAS No. |
1263376-92-6 |
|---|---|
Molecular Formula |
C7H7ClFN3S |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
1-amino-3-(2-chloro-6-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H7ClFN3S/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
ITVRNBJQCFTFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=S)NN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 2-chloro-6-fluoroaniline with thiocarbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Cyclocondensation with Carbonyl Compounds
This compound reacts with aldehydes or ketones to form thiosemicarbazones. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on carbonyl electrophiles under acidic conditions.
Key Data:
This reaction is foundational for synthesizing heterocyclic derivatives, such as thiazoles and thienopyridines .
Thiazole Formation with Phenacyl Bromides
The thioamide group reacts with α-halo ketones to form 2,4-disubstituted thiazoles, a reaction driven by nucleophilic substitution and cyclization.
Example Reaction:
Mechanistic Insight :
-
Thiosemicarbazide’s sulfur attacks the α-carbon of phenacyl bromide.
-
Intramolecular cyclization eliminates HBr, forming the thiazole ring .
Alkylation and Complexation Reactions
The thioamide sulfur and hydrazine nitrogen act as nucleophiles in alkylation or metal-complexation reactions.
Alkylation Example:
| Reactant | Conditions | Product | Observations | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | Ethanol, K₂CO₃, reflux (2 h) | 2-(Ethoxycarbonylmethylthio)-N-(2-chloro-6-fluorophenyl)hydrazinecarboxamide | Recrystallized (DMF) |
Metal Complexation:
| Metal Salt | Conditions | Product | Application | Source |
|---|---|---|---|---|
| CuCl₂ | Methanol, RT (2 h) | Cu(II) complex with octahedral geometry | Anticancer studies |
Oxidation to Disulfides
Under oxidative conditions, the thioamide group forms disulfide bonds, though this reaction is less common.
Experimental Conditions:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT (12 h) | Bis(N-(2-chloro-6-fluorophenyl)hydrazinecarboxamide) disulfide | Low yield (~35%) |
Condensation with Heterocyclic Amines
The compound participates in multi-component reactions to form fused heterocycles, such as thieno[2,3-b]pyridines.
Hydrolysis to Urea Derivatives
Acidic or basic hydrolysis cleaves the thioamide bond, yielding urea analogs.
Hydrolysis Data:
| Conditions | Product | Observations | Source |
|---|---|---|---|
| 6M HCl, reflux (6 h) | N-(2-Chloro-6-fluorophenyl)urea | IR: Loss of C=S (1233 cm⁻¹) |
Scientific Research Applications
N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
N-(4-Cyanophenyl)hydrazinecarbothioamide (I) and N-(4-Methylthiophenyl)hydrazinecarbothioamide (II)
- Structural Differences: Compound I features a cyano (–CN) group at position 4, while II has a methylthio (–SMe) group.
- Impact : The –CN group in I increases polarity and hydrogen-bonding capacity compared to the hydrophobic –SMe group in II. This difference may influence solubility and bioavailability .
- Synthesis: Both compounds are synthesized via hydrazine monohydrate reactions with corresponding isothiocyanates, mirroring methods applicable to the target compound .
N-(2-Fluorophenyl)hydrazinecarbothioamide (6e)
Influence of Bulky Substituents
N-(2-Fluoro-6-isopropylphenyl)hydrazinecarbothioamide
- Structural Feature : Incorporates an isopropyl group at position 6 alongside fluorine.
- Impact : The bulky isopropyl group introduces steric hindrance, which may reduce enzymatic accessibility but enhance lipid solubility. This compound was used in synthesizing a triazole derivative via condensation reactions, suggesting versatility in derivatization .
Pharmacological Activity Comparisons
N-(3-Methoxyphenyl)-2-(pyridine-2-ylmethylene)-hydrazinecarbothioamide
- Structural Features : Methoxy (–OMe) at position 3 and a pyridine-methylene group.
- Activity: Demonstrated inhibition of human melanoma MeW-164 cell proliferation, highlighting the role of aromatic and heterocyclic moieties in anticancer activity .
AS8 and AS9 (Quinazolinyl-hydrazinecarbothioamide derivatives)
- Structural Features : AS8 contains a 4-chlorophenyl group, while AS9 has a 4-nitrophenyl group.
- Activity: Both showed antitubercular activity at MIC = 3 µg mL$ ^{-1} $, suggesting that electron-withdrawing groups (Cl, NO$ _2 $) enhance efficacy against Mycobacterium tuberculosis .
Functional Group Modifications
N-(4-Chlorophenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl} hydrazinecarbothioamide
- Structural Feature : A pyrazole-acetyl group linked to the hydrazinecarbothioamide core.
- Impact : The trifluoromethyl (–CF$ _3 $) group increases lipophilicity and metabolic stability, which could improve pharmacokinetics compared to the target compound .
Biological Activity
N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antibacterial, antifungal, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds in the presence of a thioketone. The resulting product can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the IR spectrum shows characteristic absorption bands corresponding to NH and C=S functional groups, while NMR provides insights into the molecular environment of hydrogen atoms within the compound.
Antimicrobial Activity
Research indicates that hydrazinecarbothioamides exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds bearing the 2-chloro-6-fluorophenyl moiety show enhanced inhibitory effects against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 5 |
The presence of halogen substituents (like chlorine and fluorine) on the phenyl ring has been shown to play a crucial role in enhancing the biological activity of these compounds by improving their membrane permeability and interaction with microbial targets .
Anticancer Properties
The anticancer potential of this compound has been investigated through various cell line assays. The compound has demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.3 |
| HeLa | 10.8 |
The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly influence the anticancer efficacy. Specifically, electron-withdrawing groups enhance activity by stabilizing the compound's interaction with cellular targets involved in proliferation .
Case Studies
- Antifungal Activity : A study evaluated a series of thiazole derivatives containing the chlorofluorophenyl moiety against Candida albicans. The results showed that compounds with similar structural features to this compound exhibited MIC values as low as 1.56 µg/mL, indicating strong antifungal properties .
- Cytotoxicity in Cancer Models : In a comparative analysis involving multiple hydrazine derivatives, this compound was highlighted for its selective toxicity towards multidrug-resistant cancer cell lines. This selectivity suggests potential applications in overcoming drug resistance in cancer therapy .
Q & A
Basic Research Questions
Q. How is N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide synthesized, and what are the critical parameters for optimizing yield and purity?
- Methodology :
- Step 1 : React 2-chloro-6-fluorophenyl isothiocyanate with hydrazine monohydrate in diethyl ether under vigorous stirring at room temperature (analogous to methods in and ) .
- Step 2 : Allow the mixture to stand overnight; filter the precipitated solid and wash with water.
- Step 3 : Recrystallize the crude product from methanol or ethanol to enhance purity.
- Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., ethanol) improve solubility and reaction efficiency.
- Stoichiometry : Maintain a 1:1 molar ratio of isothiocyanate to hydrazine.
- Purification : Recrystallization temperature and solvent polarity significantly affect crystal quality .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?
- Methodology :
- 1H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted phenyl groups), NH signals (δ 9.4–9.5 ppm as broad singlets), and confirm the absence of unreacted hydrazine .
- IR Spectroscopy : Detect C=S stretching (~1200–1060 cm⁻¹), NH stretching (~3140–3280 cm⁻¹), and aromatic C-H vibrations .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure.
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in coordination chemistry?
- Methodology :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron density and identify potential metal-binding sites (e.g., sulfur in C=S and nitrogen in NH groups) .
- Step 2 : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and ligand-metal charge transfer.
- Step 3 : Validate computational results with experimental data (e.g., X-ray crystallography or UV-Vis spectroscopy of metal complexes) .
Q. What strategies resolve contradictions in biological activity data of thiosemicarbazone derivatives like this compound?
- Methodology :
- Approach 1 : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing vs. donating groups) to isolate contributing factors .
- Approach 2 : Use orthogonal assays (e.g., cytotoxicity vs. apoptosis markers) to differentiate nonspecific toxicity from target-specific effects.
- Approach 3 : Compare in vitro (cell culture) and in vivo (animal model) data to assess bioavailability and metabolic stability.
Q. How does modifying substituents on the phenyl ring affect the compound’s bioactivity and coordination behavior?
- Methodology :
- Synthetic Variation : Introduce substituents (e.g., -NO₂, -OCH₃) at different positions on the phenyl ring using substituted benzaldehydes in condensation reactions .
- Bioactivity Assessment : Test modified compounds against cancer cell lines (e.g., MeWo-164 melanoma) to correlate substituent effects with IC₅₀ values .
- Coordination Studies : Compare stability constants (log K) of metal complexes using potentiometric titrations to evaluate ligand efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
